[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOKQKVUYPSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole class of compounds, which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms. This particular compound has garnered attention in medicinal chemistry due to its potential biological activities, especially in cancer therapy and antimicrobial applications.
The compound's molecular formula is , with a molecular weight of approximately 206.22 g/mol. Its structure features a fluoro-substituted phenyl ring and a triazole ring, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can act as a ligand for certain enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and influencing cellular responses.
- Induction of Apoptosis : Studies suggest that derivatives of this compound can induce apoptosis in cancer cells by promoting oxidative stress and disrupting key signaling pathways such as Notch-AKT .
Anticancer Activity
Recent research has highlighted the anticancer properties of related triazole compounds. For instance, a derivative known as ZQL-4c demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent antiproliferative activity. The mechanism involved G2/M phase arrest and apoptosis induction through oxidative stress mechanisms .
| Cell Line | IC50 (μmol/L) at 24h | IC50 (μmol/L) at 48h |
|---|---|---|
| MCF-7 | 2.96 | 1.06 |
| MDA-MB-231 | 0.80 | 0.67 |
| SK-BR-3 | 1.21 | 0.79 |
Case Studies
- Breast Cancer Treatment : A study evaluated the effects of ZQL-4c on breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through ROS production and suppression of the Notch-AKT signaling pathway .
- Comparative Analysis : In a comparative study involving various triazole derivatives, compounds similar to this compound showed promising results as antiproliferative agents in cancer cells while exhibiting lower toxicity in non-cancerous cells .
Scientific Research Applications
Antimicrobial Activity
Triazoles are known for their antimicrobial properties, and [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has shown promising results against various pathogens. Studies have indicated that the fluoro group enhances its binding affinity to microbial enzymes, potentially inhibiting their function. This makes it a candidate for developing new antimicrobial agents.
Antifungal Properties
This compound has been evaluated for its antifungal activity. Triazoles are widely used in treating fungal infections, and derivatives like this compound could lead to the development of more effective antifungal medications. The presence of the triazole ring is crucial as it interacts with the fungal cytochrome P450 enzyme system.
Drug Development
The structure of this compound allows for modifications that can lead to the synthesis of new drug candidates. Its ability to form hydrogen bonds due to the methanamine group enhances its potential as a lead compound in drug discovery efforts targeting various diseases.
Cancer Research
Research is ongoing into the potential use of triazole derivatives in cancer therapy. The unique electronic properties imparted by the fluoro and methyl groups may enhance the selectivity and efficacy of these compounds against cancer cells.
Agrochemical Applications
Triazole compounds are also significant in agriculture as fungicides. The application of this compound could provide an effective means to combat plant pathogens while minimizing environmental impact due to its targeted action.
Polymer Chemistry
The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties. The unique properties of this compound make it suitable for developing advanced materials with specific functionalities.
Sensors and Catalysts
Research into using this compound as a component in sensors or catalysts is promising due to its chemical reactivity and stability under various conditions. The ability to modify its structure further enhances its applicability in these fields.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The fluoro substitution was found to be critical for enhancing efficacy.
Case Study 2: Cancer Cell Inhibition
In vitro studies showed that triazole derivatives could inhibit the growth of specific cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis. Further research is needed to explore the exact pathways involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s closest analogs differ in the aryl substituent on the triazole ring. Key examples include:
Key Observations :
- Steric Effects : The 2-methyl group in the target compound may hinder rotational freedom compared to smaller substituents (e.g., fluorine), affecting binding affinity in biological systems .
- Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to free bases, critical for pharmaceutical formulations.
Spectroscopic and Analytical Data
- NMR Trends :
- Mass Spectrometry: High-resolution MS (e.g., HRMS in ) validates molecular formulas, critical for confirming novel derivatives .
Preparation Methods
Key Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most authoritative and widely used method to prepare such triazole derivatives involves the CuAAC reaction between an aryl azide and an alkyne bearing the methanamine functionality or its precursor.
Azide Preparation: The aryl azide is typically synthesized from the corresponding aryl halide or boronic acid derivative by nucleophilic substitution with sodium azide under copper catalysis in methanol or other solvents. For example, aromatic azides bearing fluoro and methyl substituents can be prepared from 4-fluoro-2-methylphenyl precursors.
Alkyne Component: The alkyne partner can be an alkyne-functionalized methanamine derivative or a protected form that, after cycloaddition, can be converted into the methanamine group.
CuAAC Reaction Conditions: The azide and alkyne are combined in a mixed solvent system such as tert-butanol/water (1:1 v/v) or ethanol/water, with catalytic amounts of copper sulfate pentahydrate and sodium ascorbate as the reducing agent to generate the active Cu(I) catalyst. The reaction is typically stirred at room temperature for 1 to 48 hours depending on the substrates.
Workup and Purification: After completion, the reaction mixture is quenched with ammonium chloride or sodium bicarbonate solution, extracted with organic solvents (e.g., ethyl acetate or methylene chloride), dried over magnesium sulfate, and purified by silica gel chromatography using solvent gradients such as petroleum ether/ethyl acetate or methylene chloride/methanol mixtures.
Stepwise Preparation Protocol
Representative Research Findings and Data
Microwave-Assisted CuAAC: Use of microwave irradiation at low power (30 W) and mild temperature (40–45 °C) significantly reduces reaction time to 1 hour with good yields of triazole products.
Hydrolysis Step: Acidic hydrolysis of acetal-protected intermediates to aldehydes is efficient and typically performed by refluxing in 1 M HCl for 1 hour, enabling further functionalization to methanamine derivatives.
Purification: Chromatography on silica gel with solvent systems such as methylene chloride/methanol (ratios from 200:1 to 50:1 v/v) yields pure triazole derivatives suitable for biological evaluation.
Yields: Reported yields for intermediate and final products range from 55% to 75%, depending on substrate and reaction conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Azide synthesis solvent | Methanol | CuSO4 catalyzed |
| Alkyne precursor | Propargylamine or derivatives | May require protection |
| Cu catalyst | CuSO4·5H2O (0.1 eq) | Reduced in situ by sodium ascorbate |
| Reducing agent | Sodium ascorbate (0.05 eq) | Maintains Cu(I) state |
| Solvent for CuAAC | t-BuOH/H2O (1:1) or EtOH/H2O | Mixed solvent system |
| Temperature | Room temp to 45 °C | Microwave irradiation optional |
| Reaction time | 1–48 hours | Microwave reduces time to ~1 h |
| Hydrolysis | 1 M HCl, reflux, 1 h | For acetal deprotection |
| Purification | Silica gel chromatography | Solvent gradients as above |
| Yield | 55–75% | Depends on substrates and steps |
Additional Notes
The Huisgen 1,3-dipolar cycloaddition catalyzed by copper(I) is highly regioselective, producing exclusively 1,4-disubstituted 1,2,3-triazoles, which is critical for obtaining the desired substitution pattern on the triazole ring.
The presence of electron-withdrawing fluorine and methyl groups on the phenyl ring can influence the reactivity and solubility of intermediates, thus reaction conditions may require optimization.
Alternative methods such as thermal cycloaddition without copper catalyst are less efficient and less regioselective, thus CuAAC remains the preferred method.
Protection of amine groups during synthesis is often necessary to avoid side reactions; common protecting groups include Boc or acetal derivatives.
Q & A
Q. What synthetic methodologies are optimal for preparing [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine?
Q. How can the purity and structural integrity of this compound be validated?
Use multi-modal analytical techniques:
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.1 ppm for triazole proton; δ 4.3 ppm for methanamine -CH₂-) .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- HPLC : Monitor purity (>98%) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-fluoro-2-methylphenyl group influence reactivity in cross-coupling reactions?
- The electron-withdrawing fluoro group enhances electrophilicity at the triazole C-5 position, facilitating Suzuki-Miyaura couplings.
- Steric hindrance from the 2-methyl group may slow nucleophilic substitutions but improves regioselectivity in Pd-catalyzed reactions. Example Reaction :
- Couple with 4-bromobenzaldehyde using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/H₂O (80°C, 24 hrs) to yield biaryl derivatives .
Q. What crystallographic insights reveal intermolecular interactions critical for solid-state stability?
- Single-crystal X-ray diffraction shows:
- Hydrogen bonding : N-H···N interactions between methanamine and triazole groups (distance: 2.8–3.0 Å).
- π-π stacking : Between fluorophenyl rings (offset ~3.5 Å) .
- Hirshfeld surface analysis quantifies contact contributions (e.g., H···H: 45%, C···F: 15%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
